REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1.[CH3:11][Mg]Br.[BH4-].[Na+].[Cl-].[NH4+].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH:9]([NH2:10])[CH3:11])=[N:7][CH:8]=1 |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1N=CC(=NC1)C#N
|
Name
|
|
Quantity
|
8.14 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 25° C
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with dichloromethane, solvents
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC(=NC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 4.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |